molecular formula C16H16N2S2 B11765063 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B11765063
M. Wt: 300.4 g/mol
InChI Key: UHIUAZHMOSJOCF-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol ( 917749-37-2) is a thieno[2,3-d]pyrimidine derivative supplied for research use only. This compound has a molecular formula of C16H16N2S2 and a molecular weight of 300.44 g/mol . Thienopyrimidine-based scaffolds are of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Scientific literature indicates that structurally analogous tetrahydropyridothienopyrimidine compounds demonstrate potent cytotoxic activity against a range of human cancer cell lines, including breast cancer (MCF-7), colon cancer (SW480), and liver cancer (HEPG-2), by inhibiting critical pathways such as angiogenesis . Furthermore, thieno[2,3-d]pyrimidine analogs have been explored as selective inhibitors of one-carbon (C1) metabolism, which is a key pathway for nucleotide synthesis in proliferating cells, showing potential for targeting folate receptor (FR)-expressing cancers . Researchers value this core structure for its potential to interact with enzyme targets like glycinamide ribonucleotide formyltransferase (GARFTase) and for its utility in scaffold-hopping approaches to design new tyrosine kinase inhibitors . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C16H16N2S2

Molecular Weight

300.4 g/mol

IUPAC Name

5-ethyl-6-methyl-2-(2-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19)

InChI Key

UHIUAZHMOSJOCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C

Origin of Product

United States

Preparation Methods

Thiolation via Sulfurizing Agents

The 4-thiol group is introduced using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). Treatment of 4-chlorothieno[2,3-d]pyrimidine with H₂S in pyridine or thiourea in ethanol (60–80°C, 6 hours) achieves 80–90% conversion.

Example Protocol

  • Chlorination: POCl₃ (5 equivalents), reflux, 4 hours

  • Thiolation: Thiourea (1.2 equivalents), ethanol, 65°C, 6 hours

  • Yield: 82% after recrystallization (ethanol/water)

o-Tolyl Group Installation

The o-tolyl moiety at position 2 is incorporated via:

  • Friedel-Crafts alkylation : o-Xylene, AlCl₃ catalyst, 40–60°C

  • Cross-coupling : Pd(PPh₃)₄-mediated Suzuki reaction with o-tolylboronic acid

Industrial-Scale Production Techniques

Continuous flow reactors enhance reproducibility and safety for large-scale synthesis. Key adaptations include:

  • Microreactors : Residence time 10–15 minutes at 150°C

  • Automated Quenching : In-line neutralization of POCl₃ with NH₄OH

  • Purity Control : Crystallization using antisolvent (hexane) precipitation

Comparative Performance

ParameterBatch ProcessFlow Process
Reaction Time12 hours15 minutes
Yield75%88%
Purity95%99%

Mechanistic Insights and Byproduct Mitigation

Cyclization Mechanism

The cyclocondensation of 2-aminothiophene derivatives with formamide proceeds via nucleophilic attack at the carbonyl carbon, followed by dehydration to form the pyrimidine ring. Side reactions, such as over-sulfurization, are suppressed by maintaining pH 6–7 and limiting excess S₈.

Byproduct Analysis

Common impurities include:

  • Dimeric sulfides : Formed during thiolation (5–8%)

  • Dechlorination residues : From incomplete POCl₃ reactions (3–5%)
    Chromatographic (silica gel, ethyl acetate/hexane) or recrystallization methods reduce impurities to <1%.

Recent advances focus on photocatalyzed thiol-ene reactions and enzymatic desymmetrization to improve stereocontrol. Pd-catalyzed C–H activation shows promise for direct o-tolyl group introduction, bypassing pre-functionalized intermediates.

Chemical Reactions Analysis

Gewald Reaction-Based Approach

This method involves:

  • Initial nucleophilic reactions : Piperidin-4-one reacts with chloromethyl pyridine or benzyl chloride (K₂CO₃ in DMF at 80°C) to form intermediates .

  • Gewald reaction : Ethyl cyanoacetate and sulfur are combined with morpholine in ethanol under reflux to form the thienopyrimidine core .

Aza-Michael Addition/Nucleophilic Addition Route

A more efficient method involves:

  • Divinyl ketone precursors reacting with thiourea in ethanol using potassium hydroxide as a base .

  • Tandem processes :

    • Aza-Michael addition : Forms intermediate enamine derivatives.

    • Nucleophilic cyclization : Thiourea attacks carbonyl groups, followed by dehydration and aromatization .

Reagent Role Conditions
ThioureaNucleophileEtOH, 80°C, 8 h
Potassium hydroxideBase2 mmol
Divinyl ketonesStarting material1 mmol

Table 1: Key reagents and conditions for tandem synthesis

Mechanistic Insights

The synthesis mechanism for related pyrimidine-2-thiols involves:

  • Initial aza-Michael addition : Thiourea attacks the α,β-unsaturated ketone, forming an enamine intermediate .

  • Intramolecular cyclization : The intermediate undergoes nucleophilic attack to form a six-membered ring.

  • Dehydration/aromatization : Loss of water and sulfur elimination generates the aromatic pyrimidine core .

This pathway is critical for building the thienopyrimidine scaffold, which incorporates sulfur and nitrogen heteroatoms.

Chemical Reactivity

As a thiol derivative, the compound exhibits reactivity akin to mercapto groups (-SH):

Thiol-Specific Reactions

  • Oxidation : Can form disulfides under oxidizing conditions (e.g., H₂O₂).

  • Alkylation : Reacts with alkyl halides (e.g., MeBr) via nucleophilic substitution.

  • Condensation : Participates in Michael addition or enamine formation.

Heterocyclic Reactivity

The thieno[2,3-d]pyrimidine core may undergo:

  • Electrophilic substitution : At positions adjacent to sulfur/nitrogen atoms.

  • Coordination chemistry : Potential coordination with transition metals via sulfur or nitrogen.

Physical and Analytical Data

While specific data for 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol is limited, related compounds like 4-phenethyl-6-phenylpyrimidine-2-thiol show:

  • Yield : Up to 86% under optimized conditions .

  • Purification : Column chromatography (petroleum ether/ethyl acetate) .

  • Spectral characterization :

    • ¹H NMR : δ 7.93 (aromatic), 3.02 (methylene groups).

    • IR : ν 2921 (C-H stretch), 829 cm⁻¹ (aromatic C-H) .

Table 2: Analytical characterization of a related pyrimidine-2-thiol

Property Value
Yield86%
NMR (aromatic)δ 7.93 (d, J=6.8 Hz)
IR (C-H stretch)ν 2921 cm⁻¹

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidine, including 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol, exhibit significant anticancer properties. Notably, studies have indicated that these compounds can inhibit the growth of triple-negative breast cancer cells by targeting key receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) .

Case Study:
In a study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated an inhibitory activity ranging from 43% to 87% against breast cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural similarities to known antimicrobial pyrimidines suggest potential efficacy against various pathogens.

Data Table: Antimicrobial Activity

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiolEscherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL

Targeted Therapies

The unique chemical structure of 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol allows it to serve as a scaffold for designing targeted therapies. The compound's ability to interact with specific molecular targets makes it suitable for developing drugs aimed at treating diseases such as cancer and infections.

Case Study:
A recent study highlighted the synthesis of novel thieno[2,3-d]pyrimidine derivatives that demonstrated selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial in drug design as it minimizes side effects associated with conventional chemotherapy.

Materials Science Applications

Beyond medicinal applications, thieno[2,3-d]pyrimidine derivatives are being explored for their potential use in materials science due to their unique electronic properties.

Organic Electronics

The compound's electronic characteristics make it a candidate for organic semiconductor materials. Research into the synthesis of thieno[2,3-d]pyrimidine-based materials has shown promise in applications such as organic photovoltaics and field-effect transistors .

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: The 4-thiol group in the target compound contrasts with morpholine (), piperazinyl (), or oxadiazole-thione () substituents in analogs. Thiols may enhance reactivity but reduce stability compared to ethers or amines .

Biological Activity :

  • Antimicrobial activity is prominent in analogs with electron-withdrawing groups (e.g., carbonitrile in ), while kinase inhibition correlates with spiro-fused structures (). The target compound’s ethyl and methyl groups may favor antimicrobial action by optimizing lipophilicity .
  • 5-HT3 receptor antagonists () require bulky substituents (e.g., piperazinyl), suggesting the target compound’s simpler structure may lack affinity for this receptor class.

Synthetic Routes: The target compound’s synthesis likely parallels methods for 2,4-dichlorothieno[2,3-d]pyrimidine derivatives (), involving POCl3-mediated chlorination followed by thiolation. This contrasts with spiro-fused analogs, which require Vilsmeier-Haack conditions (), or oxadiazole-thiones synthesized via carbon disulfide reflux ().

Pharmacokinetic and Binding Properties

  • Receptor Binding : Docking studies on spiro-fused analogs () highlight the importance of hydrogen bonding with kinase residues. The 4-thiol group in the target compound could mimic this interaction, though its efficacy depends on the redox environment .

Biological Activity

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thieno and pyrimidine ring system. Its structural formula is represented as:

C13H13N3S\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{S}

This structure contributes to its unique biological activities, including potential anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, a related compound showed IC50 values below 40 nM in various cancer cell lines, indicating potent antiproliferative effects. Specifically, the compound was found to induce microtubule depolymerization, which is crucial for cancer cell cycle arrest and apoptosis .

Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundIC50 (nM)Mechanism of Action
Compound 49.0Microtubule depolymerization
Compound 515.0Cell cycle arrest at G2/M phase
Compound 6>125Lower potency compared to others

Other Biological Activities

In addition to anticancer effects, thieno[2,3-d]pyrimidine derivatives have been explored for their potential as potassium channel inhibitors . This property could be beneficial in treating cardiovascular diseases by regulating heart rhythms. Furthermore, some studies suggest that these compounds may also possess antibacterial and anti-inflammatory activities .

The biological activity of 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol can be attributed to several mechanisms:

  • Microtubule Depolymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Potassium Channel Inhibition : By blocking potassium channels, these compounds can influence cellular excitability and signaling pathways.
  • Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals and reducing oxidative stress .

Case Studies

In a recent study involving various thieno[2,3-d]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against the MDA-MB-435 breast cancer cell line and exhibited an IC50 value of 9.0 nM, demonstrating its high potency in inhibiting cell proliferation.
  • Case Study 2 : Another study highlighted the ability of these compounds to inhibit tubulin polymerization effectively, leading to significant reductions in cell viability in vitro .

Q & A

Basic Research Questions

What are the common synthetic routes for 5-ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol, and what intermediates are critical?

The synthesis typically involves coupling arylthiols to a thieno[2,3-d]pyrimidinone core. A key intermediate is 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one , which reacts with o-tolylthiol derivatives under Ullmann or nucleophilic aromatic substitution conditions . Optimization of reaction parameters (e.g., solvent, catalyst, temperature) is critical for yield improvement. For example, using CuI/L-proline in DMF at 100°C achieved 72–83% yields for structurally similar compounds .

What analytical methods are recommended for characterizing this compound and verifying purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and thiol proton environment (δ ~13–14 ppm for thiol groups) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97% recommended for biological assays) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₅N₃S₂: 314.0834) .

How does solubility and stability impact experimental design?

This compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability tests under varying pH (3–9) and temperatures (4–37°C) show degradation in acidic conditions (>10% loss at pH 3 over 24 hours). Storage at -20°C in anhydrous DMSO is advised to prevent thiol oxidation .

Advanced Research Questions

How can researchers optimize synthesis to improve yield and purity for scale-up?

A stepwise approach is recommended:

Intermediate purification : Recrystallize 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one from ethanol/dioxane (85% recovery) .

Catalyst screening : Pd(OAc)₂/Xantphos outperforms Cu catalysts in coupling reactions, reducing byproducts .

Chromatography : Use silica gel column chromatography (hexane:EtOAc 3:1) to isolate the final product with >95% purity .

Table 1 : Optimization results for analogous compounds

SubstituentCatalystYield (%)Purity (%)
3,5-DimethoxyphenylCuI/L-proline8396
2-ChlorophenylPd(OAc)₂7294

What structure-activity relationships (SAR) are observed in thieno[2,3-d]pyrimidine derivatives?

  • Thiol group : Essential for DHFR inhibition (IC₅₀ = 0.8 µM vs. 12 µM for methylthio analogs) .
  • o-Tolyl substitution : Enhances lipophilicity (logP = 2.8) and blood-brain barrier permeability in rodent models .
  • Ethyl/methyl groups : Improve metabolic stability (t₁/₂ > 4 hours in liver microsomes) .

How can contradictory bioactivity data between studies be resolved?

Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5 µM for DHFR inhibition) may arise from:

  • Assay conditions : Differences in folate cofactor concentrations or pH .
  • Cell lines : Variability in membrane permeability (e.g., HeLa vs. HT-29 cells) .
  • Compound aggregation : Use dynamic light scattering (DLS) to rule out non-specific inhibition .

What computational methods are effective for predicting pharmacological properties?

  • Docking studies : AutoDock Vina models interactions with DHFR (PDB: 1U72) .
  • QSAR models : CoMFA analysis identifies steric and electrostatic contributions to activity (q² > 0.6) .
  • ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) and CYP3A4 metabolism .

How should toxicity and safety be assessed during in vitro/in vivo studies?

  • In vitro cytotoxicity : Test against HEK-293 cells (IC₅₀ > 50 µM indicates selectivity) .
  • Glove compatibility : Nitrile gloves (EN 374 standard) prevent permeation during handling .
  • Ecotoxicity : Follow OECD 201 guidelines for algal growth inhibition (EC₅₀ > 10 mg/L) .

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